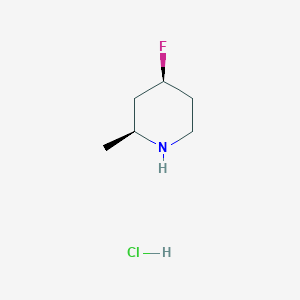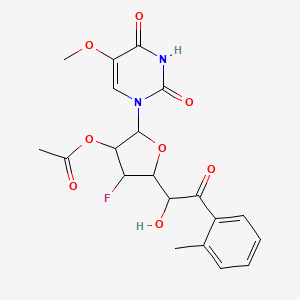![molecular formula C27H44O8 B12098761 2,3,14-trihydroxy-10,13-dimethyl-17-(2,3,6,7-tetrahydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12098761.png)
2,3,14-trihydroxy-10,13-dimethyl-17-(2,3,6,7-tetrahydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
20,26-Dihydroxyecdysone is a polyhydroxylated steroid belonging to the ecdysteroid family. Ecdysteroids are naturally occurring compounds found in both invertebrates and plants. In invertebrates, they play a crucial role in molting and metamorphosis, while in plants, they are believed to deter herbivorous insects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 20,26-Dihydroxyecdysone typically involves multiple steps, starting from simpler steroidal precursors. The process often includes hydroxylation reactions at specific positions on the steroid backbone. Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as sodium borohydride. The reaction conditions are carefully controlled to ensure the selective addition of hydroxyl groups at the 20th and 26th positions .
Industrial Production Methods: Industrial production of 20,26-Dihydroxyecdysone is generally achieved through extraction from plant sources known to contain high levels of ecdysteroids. Plants such as Rhaponticum carthamoides and Cyanotis vaga are commonly used. The extraction process involves solvent extraction followed by chromatographic purification to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 20,26-Dihydroxyecdysone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen functionalities, leading to simpler steroidal structures.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid is commonly used.
Reduction: Sodium borohydride in methanol is a typical reducing agent.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The primary mechanism by which 20,26-Dihydroxyecdysone exerts its effects involves the activation of the Mas1 receptor, a key component of the renin-angiotensin system. This activation leads to various downstream effects, including anabolic and anti-inflammatory responses. The compound’s interaction with the Mas1 receptor explains many of its observed pleiotropic effects in different animal models .
Comparación Con Compuestos Similares
20-Hydroxyecdysone: Another well-studied ecdysteroid with similar biological activities.
Ecdysone: The precursor to many ecdysteroids, including 20,26-Dihydroxyecdysone.
Ponasterone A: An ecdysteroid found in crustaceans with similar hormonal roles.
Uniqueness: 20,26-Dihydroxyecdysone is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to activate the Mas1 receptor sets it apart from other ecdysteroids, making it a compound of significant interest for further research and development .
Propiedades
Fórmula molecular |
C27H44O8 |
|---|---|
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
2,3,14-trihydroxy-10,13-dimethyl-17-(2,3,6,7-tetrahydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H44O8/c1-23(33,14-28)8-7-22(32)26(4,34)21-6-10-27(35)16-11-18(29)17-12-19(30)20(31)13-24(17,2)15(16)5-9-25(21,27)3/h11,15,17,19-22,28,30-35H,5-10,12-14H2,1-4H3 |
Clave InChI |
RRCGNPRHZQPOOT-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,4'-Dimethoxy[1,1'-biphenyl]-3,3'-diol](/img/structure/B12098690.png)


![(1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B12098726.png)
![2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid](/img/structure/B12098727.png)
![Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-](/img/structure/B12098733.png)

![4-[(2-Amino-3-hydroxypropanoyl)amino]-5-(carboxymethylamino)-5-oxopentanoic acid](/img/structure/B12098752.png)


![4,5-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]phthalonitrile](/img/structure/B12098760.png)
